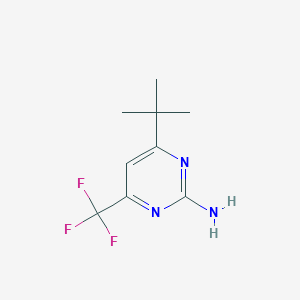

4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine

Description

The exact mass of the compound 4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3/c1-8(2,3)5-4-6(9(10,11)12)15-7(13)14-5/h4H,1-3H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUFUZWOHSSRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351118 | |

| Record name | 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238742-83-1 | |

| Record name | 4-(1,1-Dimethylethyl)-6-(trifluoromethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=238742-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 238742-83-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a robust and well-precedented two-step approach. The synthesis involves an initial Claisen condensation to form a key β-diketone intermediate, followed by a cyclocondensation reaction with guanidine to construct the final pyrimidine ring system.

Overall Synthetic Scheme

The proposed synthesis is a two-step process starting from commercially available reagents. The first step is a Claisen condensation between 3,3-dimethyl-2-butanone (pinacolone) and ethyl trifluoroacetate to yield 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione. The subsequent step involves the cyclocondensation of this β-diketone with guanidine carbonate to afford the target molecule, this compound.

Caption: Overall two-step synthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed two-step synthesis.

| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3,3-Dimethyl-2-butanone | 1.0 | Ethyl trifluoroacetate | 1.2 | Sodium Hydride (60% in oil) | 1.5 | THF | 0 to rt | 12 | ~75-85 |

| 2 | 1,1,1-Trifluoro-4,4-dimethylpentane-2,4-dione | 1.0 | Guanidine Carbonate | 1.1 | Sodium Ethoxide | catalytic | Ethanol | Reflux | 6 | ~80-90 |

Experimental Protocols

Step 1: Synthesis of 1,1,1-Trifluoro-4,4-dimethylpentane-2,4-dione

This procedure is based on the principles of the Claisen condensation reaction.

Materials:

-

3,3-Dimethyl-2-butanone (Pinacolone)

-

Ethyl trifluoroacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.5 eq) under a nitrogen atmosphere.

-

Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C using an ice bath.

-

A solution of 3,3-dimethyl-2-butanone (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension.

-

After the addition is complete, the mixture is stirred at 0 °C for 30 minutes.

-

Ethyl trifluoroacetate (1.2 eq) is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the mixture is acidic.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione, which can be purified by vacuum distillation.

Caption: Experimental workflow for Step 1.

Step 2: Synthesis of this compound

This procedure follows the general principle of pyrimidine synthesis from β-diketones and guanidine.

Materials:

-

1,1,1-Trifluoro-4,4-dimethylpentane-2,4-dione

-

Guanidine carbonate

-

Sodium ethoxide

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

A round-bottom flask is charged with 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione (1.0 eq), guanidine carbonate (1.1 eq), and absolute ethanol.

-

A catalytic amount of sodium ethoxide is added to the mixture.

-

The reaction mixture is heated to reflux with stirring for 6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Experimental workflow for Step 2.

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. Researchers should exercise standard laboratory safety precautions and may need to optimize the described conditions to achieve the best results.

Unraveling the Potential Mechanism of Action of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine: A Technical Overview

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the mechanism of action of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine. This technical guide, therefore, provides a comprehensive overview of the potential mechanisms of action based on the biological activities of structurally related trifluoromethyl-substituted pyrimidine derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted as a theoretical framework for guiding future investigations into this specific compound.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The presence of a bulky tert-butyl group can provide steric hindrance that may contribute to target selectivity, while the 2-amino group can participate in crucial hydrogen bonding interactions with biological targets. This guide explores the potential therapeutic applications and mechanisms of action of this compound by examining the established activities of analogous compounds.

Potential Biological Activities and Therapeutic Areas

Based on the activities of similar trifluoromethyl pyrimidine derivatives, this compound could potentially exhibit a range of biological effects, including:

-

Antitumor Activity: Many pyrimidine derivatives are potent anticancer agents.

-

Antifungal Activity: The pyrimidine core is found in several antifungal drugs.

-

Antiviral Activity: Certain pyrimidine analogs are known to inhibit viral replication.

-

Modulation of Signaling Pathways: Similar compounds have been shown to interact with key signaling proteins.

The following sections will delve into the potential mechanisms underlying these activities, supported by data from related compounds and detailed experimental protocols.

Potential Antitumor Mechanism of Action

Trifluoromethyl-substituted pyrimidine derivatives have demonstrated antitumor activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Quantitative Data from Structurally Related Compounds

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| 17v | H1975 | MTT Assay | 2.27 | [1] |

| 5-FU (Control) | H1975 | MTT Assay | 9.37 | [1] |

Table 1: Antiproliferative activity of a trifluoromethyl-substituted pyrimidine derivative (17v) compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) in the H1975 non-small cell lung cancer cell line.

Potential Signaling Pathways

Based on the known targets of similar pyrimidine derivatives, this compound could potentially modulate key cancer-related signaling pathways, such as the EGFR pathway. Inhibition of EGFR can lead to the downregulation of downstream signaling cascades that control cell proliferation, survival, and metastasis.

Experimental Protocols

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow:

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., H1975) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., 5-FU) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Treatment: Treat cancer cells with the test compound for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

This protocol is used to detect the induction of apoptosis by a compound in cancer cells.

Methodology:

-

Cell Treatment: Treat cancer cells with the test compound for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Antifungal Mechanism of Action

Pyrimidine derivatives are known to possess antifungal properties. The trifluoromethyl group in the target compound could enhance its ability to penetrate fungal cell membranes.

Quantitative Data from Structurally Related Compounds

| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | Reference |

| 5b | Botrytis cinerea | 75.2 | |

| 5j | Botrytis cinerea | 80.1 | |

| 5m | Botrytis cinerea | 78.6 | |

| Ningnanmycin (Control) | Botrytis cinerea | 65.4 |

Table 2: In vitro antifungal activity of trifluoromethyl pyrimidine derivatives against the plant pathogenic fungus Botrytis cinerea.

Experimental Protocol for In Vitro Antifungal Activity

This protocol is used to evaluate the inhibitory effect of a compound on fungal growth.

Methodology:

-

Fungal Culture: Grow the fungal strain on a suitable medium (e.g., potato dextrose agar).

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Assay: Incorporate the compound at various concentrations into the molten agar medium before pouring it into Petri dishes.

-

Inoculation: Place a mycelial plug of the fungus in the center of each agar plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.

-

Measurement: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate without the compound.

Potential Antiviral Mechanism of Action

Some pyrimidine derivatives exhibit antiviral activity, particularly against plant viruses like Tobacco Mosaic Virus (TMV).

Quantitative Data from Structurally Related Compounds

| Compound ID | Activity Type | EC50 (µg/mL) | Reference |

| 5j | Curative | 126.4 | |

| 5m | Protection | 103.4 | |

| Ningnanmycin (Control) | Curative | 254.6 | |

| Ningnanmycin (Control) | Protection | 186.2 |

Table 3: In vivo antiviral activity of trifluoromethyl pyrimidine derivatives against Tobacco Mosaic Virus (TMV).

Experimental Protocol for In Vivo Antiviral Activity against TMV

This protocol assesses the ability of a compound to protect plants from viral infection and to cure existing infections.

Methodology:

-

Plant Cultivation: Grow host plants (e.g., Nicotiana tabacum) under controlled conditions.

-

Virus Inoculation: Mechanically inoculate the leaves of the plants with a suspension of TMV.

-

Compound Application:

-

Protective Activity: Apply the test compound to the leaves before virus inoculation.

-

Curative Activity: Apply the test compound to the leaves after virus inoculation.

-

-

Observation: Observe the plants for the development of local lesions on the leaves.

-

Evaluation: Count the number of lesions and calculate the inhibition rate compared to control plants treated with a solvent blank.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the analysis of structurally related compounds provides a strong foundation for future research. The trifluoromethyl pyrimidine scaffold is a versatile platform for the development of novel therapeutic agents with potential applications in oncology, mycology, and virology. The presence of the tert-butyl and amino groups on the pyrimidine ring of the target compound likely plays a significant role in its pharmacokinetic properties and target interactions. Further investigation, employing the experimental protocols outlined in this guide, is necessary to determine the precise molecular targets and signaling pathways modulated by this compound and to unlock its full therapeutic potential.

References

Spectroscopic Data and Analysis of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure and known spectroscopic trends for related functional groups. Furthermore, detailed experimental protocols for acquiring such data are provided, along with a visual representation of the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the anticipated ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as the expected mass spectral data for this compound. These predictions are based on established principles of NMR and MS and analysis of similar structures.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| tert-Butyl (CH₃) | ~1.35 | Singlet | 9H |

| Amine (NH₂) | ~5.0 - 6.0 | Broad Singlet | 2H |

| Pyrimidine (C5-H) | ~6.8 - 7.2 | Singlet | 1H |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Carbon | Predicted Chemical Shift (δ) ppm | Multiplicity (due to F-coupling) |

| tert-Butyl (C(CH₃)₃) | ~35 | Singlet |

| tert-Butyl (C(CH₃)₃) | ~30 | Singlet |

| Pyrimidine (C2) | ~163 | Singlet |

| Pyrimidine (C4) | ~175 | Quartet |

| Pyrimidine (C5) | ~110 | Singlet |

| Pyrimidine (C6) | ~155 | Quartet |

| Trifluoromethyl (CF₃) | ~123 | Quartet |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

| Fluorine | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Trifluoromethyl (CF₃) | ~ -60 to -70 | Singlet |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 220.1 | Molecular ion peak (protonated) |

| [M]⁺˙ | 219.1 | Molecular ion peak (radical cation) |

| [M-CH₃]⁺ | 204.1 | Loss of a methyl group from the tert-butyl moiety |

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

For ¹⁹F NMR, the same sample can typically be used.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent and Reference: CDCl₃ with Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Solvent and Reference: CDCl₃ (δ 77.16 ppm).

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

4. ¹⁹F NMR Spectroscopy:

-

Instrument: An NMR spectrometer equipped with a fluorine probe.

-

Solvent and Reference: CDCl₃ with Trichlorofluoromethane (CFCl₃) as an external or internal standard (δ 0.00 ppm).

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -250 to 50 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 128-256.

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If using electrospray ionization (ESI), a small amount of a weak acid (e.g., formic acid) can be added to the solvent to promote protonation for positive ion mode analysis.

2. High-Resolution Mass Spectrometry (HRMS) - ESI:

-

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for amine-containing compounds to observe the [M+H]⁺ ion.

-

Infusion Method: The sample solution can be directly infused into the mass spectrometer using a syringe pump.

-

Mass Range: Scan from m/z 50 to 500 to ensure the detection of the molecular ion and potential fragments.

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Determining the Solubility of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and documenting the solubility of the chemical compound 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine in various organic solvents. Due to the absence of publicly available, specific quantitative solubility data for this compound in the current literature, this document outlines the established experimental protocols necessary to generate such data, presents a standardized format for its presentation, and illustrates the experimental workflow.

Introduction

This compound is a substituted pyrimidine derivative. Pyrimidine-based compounds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. The trifluoromethyl and tert-butyl groups on the pyrimidine ring are expected to significantly influence its physicochemical properties, including solubility. Understanding the solubility of this compound in different organic solvents is crucial for various stages of the drug development process, including synthesis, purification, formulation, and preclinical studies.

The solubility of pyrimidine derivatives is generally influenced by factors such as the nature of the solvent (polarity, hydrogen bonding capability), temperature, and the specific functional groups present on the pyrimidine core.[1][2][3] Generally, the solubility of these compounds tends to increase with temperature.[3]

Quantitative Solubility Data

While specific experimental values for this compound are not available in the cited literature, the following table provides a standardized template for recording and presenting solubility data once it has been determined experimentally. This structure allows for clear comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Methanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Methanol | 40 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Ethanol | 40 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Acetone | 40 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Ethyl Acetate | 40 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Dichloromethane | 40 | Data to be determined | Data to be determined | Gravimetric |

| e.g., N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., N,N-Dimethylformamide (DMF) | 40 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Tetrahydrofuran (THF) | 40 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Toluene | 40 | Data to be determined | Data to be determined | Gravimetric |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound in organic solvents. The gravimetric method is a widely accepted and reliable technique for this purpose.[1][4]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and determining the concentration of the solute in a known amount of the solvent by evaporating the solvent and weighing the residue.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMF, THF, toluene)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic water bath or heating mantle with temperature control

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C or 40 °C). Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary and should be determined empirically.

-

Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Attach a syringe filter to the syringe to remove any suspended solid particles and transfer the clear saturated solution to a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for gentle evaporation.

-

Mass Determination: Once the solvent has completely evaporated, allow the evaporation dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of solution withdrawn in mL) * 100

To express solubility in mol/L, convert the mass of the residue to moles using the molar mass of this compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric method for determining solubility.

Caption: Gravimetric method workflow for solubility determination.

Conclusion

This technical guide provides a robust framework for researchers and scientists to systematically determine and report the solubility of this compound in various organic solvents. By following the detailed experimental protocol and utilizing the standardized data presentation format, consistent and comparable solubility data can be generated. This information is invaluable for informed decision-making in drug development, from process chemistry to formulation science.

References

An In-depth Technical Guide on 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine. The information is curated for researchers and professionals involved in drug discovery and development.

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-(1,1-Dimethylethyl)-6-(trifluoromethyl)-2-pyrimidinamine | PubChem[1] |

| CAS Number | 238742-83-1 | PubChem[1] |

| Molecular Formula | C₉H₁₂F₃N₃ | PubChem[1] |

| Molecular Weight | 219.21 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(C)C1=CC(=NC(=N1)N)C(F)(F)F | PubChem[1] |

| XLogP3-AA (Computed) | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 219.09833 g/mol | PubChem[1] |

| Topological Polar Surface Area | 51.8 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

| Complexity | 222 | PubChem[1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general synthetic approach can be inferred from established methods for pyrimidine synthesis. A plausible route involves the condensation of a β-dicarbonyl compound with an amidine, a common strategy for constructing the pyrimidine ring.

A potential synthetic workflow is outlined below. Note: This is a generalized protocol and would require optimization for this specific target molecule.

Figure 1: Generalized synthetic workflow for this compound.

General Experimental Steps:

-

Reaction Setup: In a suitable reaction vessel, the β-dicarbonyl precursor, 1,1,1-trifluoro-4,4-dimethylpentan-2-one, would be dissolved in an appropriate solvent, such as ethanol.

-

Reagent Addition: Guanidine, or a salt thereof, would be added to the solution. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to facilitate the condensation.

-

Reaction Monitoring: The reaction progress would be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture would be worked up to isolate the crude product. This may involve neutralization, extraction, and solvent removal. Purification of the crude product would likely be achieved through techniques such as recrystallization or column chromatography.

Purification of Substituted Pyrimidines:

Commonly employed methods for the purification of substituted pyrimidines include:

-

Recrystallization: This technique is effective for solid compounds and relies on the differential solubility of the target compound and impurities in a selected solvent at varying temperatures.

-

Flash Column Chromatography: A widely used preparative technique that separates compounds based on their polarity, utilizing a stationary phase (e.g., silica gel) and a mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): This method offers high-resolution separation and is suitable for obtaining highly pure samples.

Analytical Methods for Fluorinated Pyrimidines:

The characterization and purity assessment of fluorinated pyrimidines typically involve a combination of spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

A general analytical workflow is depicted below.

Figure 2: General analytical workflow for the characterization of this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the public domain, the pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrimidine are known to exhibit a wide range of activities, including but not limited to:

-

Anticancer: Many pyrimidine analogs act as inhibitors of key enzymes in cancer-related signaling pathways, such as cyclin-dependent kinases (CDKs) and other protein kinases.[1]

-

Antimicrobial: Pyrimidine derivatives have been investigated for their potential as antibacterial and antifungal agents.

-

Antiviral: Some pyrimidine-based compounds have shown efficacy against various viruses.

Given the structural features of this compound, specifically the presence of a trifluoromethyl group which can enhance metabolic stability and binding affinity, it is plausible that this compound could be a target for investigation in these therapeutic areas.

A hypothetical signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor is illustrated below.

Figure 3: Hypothetical inhibition of a cell cycle signaling pathway by a pyrimidine-based kinase inhibitor.

Safety and Handling

Safety data sheets (SDS) for this compound are not widely available. However, based on the data for structurally similar compounds, it should be handled with care in a laboratory setting.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fluorinated pyrimidine derivative with potential for further investigation in drug discovery. While experimental data on its physicochemical properties and biological activity are currently limited, its structural features suggest it may be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide on the Potential Biological Targets of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs with a broad spectrum of biological activities.[1][2] Its ability to mimic the endogenous pyrimidine bases of nucleic acids allows for interference in fundamental cellular processes, while its versatile structure serves as a privileged scaffold for designing inhibitors of various enzymes.[3][4] This technical guide provides a comprehensive overview of the key biological targets of pyrimidine derivatives, with a primary focus on their well-established roles as anticancer agents and emerging applications in other therapeutic areas.

Kinase Inhibition: A Dominant Anticancer Strategy

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Pyrimidine derivatives have been extensively developed as potent kinase inhibitors, targeting various families involved in cell proliferation, survival, and angiogenesis.[3][5]

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting cell growth and proliferation.[2][5] Overexpression or activating mutations of EGFR are common in various cancers, making it a prime therapeutic target.[6] Pyrimidine-based tyrosine kinase inhibitors (TKIs) act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and subsequent downstream signaling.[6][]

Quantitative Data: EGFR Inhibition

| Compound Class | Target Cell Line | IC50 | Reference |

| 2-(phenylamino)pyrimidine | EGFR-Dell9/T790M/C797S | 0.2 ± 0.01 µM | [8] |

| 2-(phenylamino)pyrimidine | EGFR-L858R/T790M/C797S | 0.2 ± 0.01 µM | [8] |

| Indazol-pyrimidine | A549 (Lung Cancer) | 2.305 - 3.304 µM | [9] |

The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration.[10][11] Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is implicated in various cancers.[12] Pyrimidine derivatives have been designed as potent and selective FGFR inhibitors.[12]

Quantitative Data: FGFR Inhibition

| Compound Class | Target | IC50 | Reference |

| 2,4,5-trisubstituted pyrimidine | FGFR1V561M | Potent (specific value not stated) | [12] |

| Pyrrolo[2,3-d]pyrimidin-4-amine | FGFRs | Excellent inhibitory activity | [1] |

CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle.[13][14] CDK2, in particular, is essential for the G1/S phase transition.[15] The deregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation. Pyrimidine-based inhibitors have been developed to target CDKs, inducing cell cycle arrest and apoptosis.[1][16]

Quantitative Data: CDK2 Inhibition

| Compound Class | Target | IC50 | Reference |

| N-(pyridin-3-yl) pyrimidin-4-amine | CDK2/cyclin A2 | 64.42 nM | [1] |

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[17][18] Their overexpression is frequently observed in human cancers and is associated with genomic instability.[19][20] Pyrimidine derivatives have been developed as inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis.

Quantitative Data: Aurora Kinase Inhibition

| Compound Class | Target Cell Line | IC50 | Reference |

| Pyrimidine-based derivatives | High-MYC expressing SCLC | < 200 nM | [13] |

Inhibition of DNA Synthesis

As structural analogs of natural pyrimidines, many pyrimidine derivatives function as antimetabolites, interfering with the synthesis of DNA and RNA, which is particularly cytotoxic to rapidly dividing cancer cells.[19]

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[21][22] Inhibition of TS leads to a depletion of dTMP, resulting in the disruption of DNA replication and repair, ultimately causing "thymineless death" in cancer cells. 5-Fluorouracil (5-FU) is a classic pyrimidine analog that, once metabolized to fluorodeoxyuridine monophosphate (FdUMP), forms a stable inhibitory complex with TS.[19]

Quantitative Data: Thymidylate Synthase Inhibition

| Compound | Target Enzyme | Mechanism | Reference |

| 5-Fluorouracil (metabolite FdUMP) | Thymidylate Synthase | Covalent Inhibition | [19] |

Other Emerging Targets

The therapeutic potential of pyrimidine derivatives extends beyond kinase and DNA synthesis inhibition.

Pin1 is a peptidyl-prolyl cis-trans isomerase that regulates the function of numerous proteins involved in cell growth and survival. Its overexpression is implicated in various cancers. Pyrimidine derivatives have been identified as potent Pin1 inhibitors.

Pyrimidine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[6] Additionally, some derivatives exhibit anti-inflammatory properties through mechanisms such as the inhibition of lipoxygenase (LOX).[23]

Quantitative Data: Lipoxygenase Inhibition

| Compound | Target | IC50 | Reference |

| Pyrido[2,3-d]pyrimidine derivative 2a | Lipoxygenase | 42 µM | [23][24] |

| Pyrido[2,3-d]pyrimidine derivative 2f | Lipoxygenase | 47.5 µM | [23][24] |

Emerging research suggests that pyrimidine derivatives may have therapeutic potential in neurodegenerative disorders like Alzheimer's disease by targeting kinases involved in tau phosphorylation or by stabilizing microtubules.

Experimental Protocols

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.[25]

-

Materials : 384-well plates, kinase of interest (e.g., EGFR, CDK2), peptide substrate, ATP, kinase assay buffer, test compounds (pyrimidine derivatives), DMSO, ATP detection reagent, plate reader.

-

Procedure :

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume of the diluted compounds to the wells of the 384-well plate. Include DMSO-only (vehicle) and no-kinase controls.

-

Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase, and peptide substrate.

-

Dispense the kinase reaction mixture into each well to initiate the reaction.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

-

Measure the luminescence intensity using a plate reader.

-

Calculate the percent inhibition relative to the controls.

-

The MTT assay is a colorimetric assay to assess cell metabolic activity, which is indicative of cell viability.[26][27]

-

Materials : 96-well plates, cancer cell lines, cell culture medium, pyrimidine derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO), microplate reader.

-

Procedure :

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrimidine derivatives for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

This protocol allows for the quantitative analysis of cell cycle distribution.[1][12][28]

-

Materials : Cancer cells treated with pyrimidine derivatives, Phosphate-Buffered Saline (PBS), ice-cold 70% ethanol, Propidium Iodide (PI) staining solution (containing RNase A), flow cytometer.

-

Procedure :

-

Seed and treat cells with the pyrimidine compound.

-

Harvest the cells and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[29][30][31]

-

Materials : Cancer cells treated with pyrimidine derivatives, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

-

Procedure :

-

Harvest both adherent and floating cells after treatment.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate at room temperature in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry to quantify the populations of viable, apoptotic, and necrotic cells.

-

Signaling Pathways and Visualizations

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine-based TKIs.

Caption: Key downstream signaling pathways of FGFR and inhibition by pyrimidine derivatives.

Caption: Role of the CDK2/Cyclin E complex in the G1/S transition and its inhibition.

Caption: A typical experimental workflow for the evaluation of pyrimidine derivatives as anticancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. bioengineer.org [bioengineer.org]

- 15. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. elgenelim.com [elgenelim.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rupress.org [rupress.org]

- 20. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. researchhub.com [researchhub.com]

- 28. Flow cytometry with PI staining | Abcam [abcam.com]

- 29. benchchem.com [benchchem.com]

- 30. kumc.edu [kumc.edu]

- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the In Silico and In Vitro Characterization of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine Binding to Cyclin-Dependent Kinase 6

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] This technical guide outlines a comprehensive workflow for characterizing the binding of a novel pyrimidine derivative, 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine, to its putative target, Cyclin-Dependent Kinase 6 (CDK6). CDK6 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. This document provides detailed in silico modeling protocols, from molecular docking to molecular dynamics, and a corresponding in vitro experimental protocol for determining inhibitory activity. All quantitative data are presented for clear comparison, and complex workflows are illustrated with diagrams to enhance understanding.

Introduction: Targeting the Cell Cycle with Pyrimidine Derivatives

The cell division cycle is a fundamental process, and its dysregulation is a hallmark of cancer. The Cyclin D-CDK4/6-Rb pathway governs the G1-S phase transition, making it a critical target for therapeutic intervention.[3] Small molecule inhibitors targeting CDK4 and CDK6, such as the pyrimidine-based drug Palbociclib, have demonstrated significant clinical success.[3]

The compound this compound features a 2-aminopyrimidine core, a common pharmacophore for kinase inhibition. The tert-butyl and trifluoromethyl groups can modulate properties such as selectivity, potency, and metabolic stability. This guide presents a hypothetical, yet plausible, characterization of this compound as a CDK6 inhibitor, providing a template for the evaluation of novel small molecules.

The Cyclin D-CDK6-Rb Signaling Pathway

The following diagram illustrates the canonical pathway for G1-S phase transition, which is inhibited by the binding of small molecules to CDK6.

Quantitative Binding and Activity Data

The following table summarizes hypothetical bioactivity data for the title compound against CDK6, with the FDA-approved inhibitor Palbociclib included as a reference. The binding energy is derived from in silico molecular docking simulations.

| Compound | Target | IC50 (nM) | Ki (nM) | Docking Score (kcal/mol) |

| This compound | CDK6 | 85 | 42 | -9.2 |

| Palbociclib (Reference) | CDK6 | 11 | 5.5 | -10.5 |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol details a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[4]

Objective

To quantify the potency of this compound in inhibiting CDK6 activity.

Materials

-

Purified, active CDK6 enzyme

-

Kinase-specific peptide substrate

-

Assay Buffer (optimized for CDK6 activity)

-

ATP solution

-

Test Compound (dissolved in DMSO)

-

Fluorescence-based ADP detection kit

-

384-well plates (low-volume, black)

-

Plate reader capable of fluorescence detection

Methodology

-

Compound Preparation: Perform serial dilutions of the test compound stock solution (e.g., 10 mM in DMSO) in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Assay Setup:

-

Add 2.5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the appropriate wells of a 384-well plate.

-

Add 5 µL of CDK6 enzyme solution to all wells.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

-

Initiate Reaction: Add 2.5 µL of a substrate/ATP mixture to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Reaction Termination and Detection:

-

Stop the reaction by adding 5 µL of the ADP detection reagent from the kit.

-

Incubate for an additional 30-60 minutes at room temperature as per the kit manufacturer's instructions to allow the fluorescent signal to develop.

-

-

Data Acquisition: Measure the fluorescence intensity using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Silico Modeling: A Computational Approach

In silico modeling provides powerful insights into the molecular interactions between a ligand and its target protein, guiding the design and optimization of new drug candidates.[5] The general workflow involves preparing the protein and ligand structures, performing molecular docking to predict the binding pose, and running molecular dynamics simulations to assess the stability of the complex.[5][6]

Protein and Ligand Preparation

-

Receptor Preparation:

-

Obtain the 3D crystal structure of human CDK6 (e.g., from the RCSB Protein Data Bank).

-

Prepare the protein using molecular modeling software (e.g., AutoDock Tools, Maestro).[5]

-

Remove water molecules, co-crystallized ligands, and any non-essential co-factors.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[5]

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound from its SMILES string.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

Molecular Docking Protocol

-

Binding Site Definition: Define the docking grid box to encompass the known ATP-binding site of CDK6.

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina.

-

Select a robust search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[5]

-

Run the docking simulation to generate multiple binding poses.

-

-

Pose Analysis: Analyze the resulting poses based on their predicted binding energy (docking score) and interactions with key active site residues (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulation Protocol

MD simulations are performed to evaluate the dynamic stability of the docked protein-ligand complex.[7]

-

System Setup:

-

Select the best-ranked pose from molecular docking.

-

Place the protein-ligand complex in a periodic solvent box (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.[7]

-

-

Energy Minimization: Perform steepest descent and conjugate gradient energy minimization to relax the system and remove steric clashes.

-

Equilibration:

-

Gradually heat the system to 300 K under a constant volume (NVT) ensemble.

-

Equilibrate the system's pressure under a constant pressure (NPT) ensemble. Position restraints on the protein and ligand are typically applied and then gradually released.

-

-

Production MD: Run the production simulation for a sufficient time (e.g., 100 ns) without restraints.

-

Trajectory Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) for the protein backbone and ligand, Root Mean Square Fluctuation (RMSF) per residue, and specific protein-ligand interactions over time.

Conclusion

This guide has presented a structured, multi-faceted approach for the characterization of this compound as a potential CDK6 inhibitor. By integrating predictive in silico modeling with robust in vitro experimental validation, researchers can efficiently assess the therapeutic potential of novel compounds. The detailed protocols and workflows provided herein serve as a foundational template for drug discovery professionals engaged in the identification and optimization of new kinase inhibitors.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

Rise of a Scaffold: A Technical Guide to Novel Pyrimidine-Based Kinase Inhibitors

For Immediate Release

In the relentless pursuit of targeted cancer therapies, the pyrimidine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of recent breakthroughs in the discovery of novel pyrimidine-based kinase inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The versatility of the pyrimidine core allows for diverse chemical modifications, enabling the development of inhibitors that can overcome clinical challenges such as acquired drug resistance.[1] Recent research has focused on various pyrimidine-based structures, including pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, which have shown significant promise in targeting a range of oncogenic kinases.[2][3]

Data Presentation: A Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro inhibitory activities of several novel pyrimidine-based kinase inhibitors against various kinases and cancer cell lines. This data, compiled from recent studies, highlights the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |

| 17m | PKD | 17-35 | PANC-1 | Potent | [4] |

| 3-IN-PP1 | PKD | 94-108 | PANC-1 | Potent | [4] |

| Compound 17 | CDK2 | 190 | Various | - | [5] |

Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives against EGFR

| Compound | Target Kinase | IC50 (nM) | Selectivity for EGFRWT | Target Cell Line | IC50 (µM) | Reference |

| B1 | EGFRL858R/T790M | 13 | >76-fold | H1975 | 0.087 | [6] |

| B7 | EGFRL858R/T790M | 5.9 | >16-fold | - | - | [6] |

| PD-089828 (4b) | FGFr | 130 | - | - | - | [3] |

| PD-089828 (4b) | PDGFr | 1110 | - | - | - | [3] |

| PD-089828 (4b) | EGFr | 450 | - | - | - | [3] |

| PD-089828 (4b) | c-src | 220 | - | - | - | [3] |

| Compound 4e | FGFr | 60 | Highly Selective | - | - | [3] |

Table 3: Inhibitory Activity of Pyrimidine-Based PI3Kδ Inhibitors

| Compound | Target Kinase | IC50 (nM) | Target Cell Line | Effect | Reference |

| A1 | PI3Kδ | Subnanomolar | SU-DHL-6 | Inhibited Akt phosphorylation | [7] |

| A5 | PI3Kδ | Subnanomolar | SU-DHL-6 | Inhibited Akt phosphorylation | [7] |

| A7 | PI3Kδ | Subnanomolar | SU-DHL-6 | Induced apoptosis, cell cycle arrest | [7] |

Key Signaling Pathways and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to characterize them.

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

Caption: General experimental workflow for the discovery of novel kinase inhibitors.

Detailed Experimental Protocols

For the successful evaluation of novel kinase inhibitors, standardized and reproducible experimental protocols are essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

-

Materials:

-

Kinase enzyme (e.g., EGFR, PI3Kδ)

-

Kinase substrate (specific to the kinase)

-

ATP

-

Test compounds (pyrimidine-based inhibitors)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White opaque 96- or 384-well plates

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and ATP in a buffer solution.

-

Add serial dilutions of the test compounds to the wells of the plate.

-

Initiate the kinase reaction by adding the reaction mixture to the wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce light. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell lines (e.g., H1975, SU-DHL-6)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

-

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

-

Western Blotting for Phospho-Protein Analysis

This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of key signaling molecules, such as Akt, to confirm the inhibitor's mechanism of action.[7]

-

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells to extract total proteins and determine the protein concentration.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt).

-

Wash the membrane and incubate with a HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., total Akt) to ensure equal loading.

-

Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

-

The continued exploration of pyrimidine-based scaffolds holds immense potential for the development of the next generation of targeted cancer therapies, offering hope for more effective and less toxic treatments.[1][8]

References

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethylpyrimidine Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold is a pivotal strategy in modern medicinal chemistry, frequently enhancing metabolic stability, binding affinity, and overall potency of bioactive molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethylpyrimidine derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological and experimental pathways.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of trifluoromethylpyrimidine derivatives has been explored across various therapeutic areas, including oncology, infectious diseases, and inflammation. The following tables summarize the quantitative SAR data from key studies, highlighting the impact of structural modifications on biological activity.

Anticancer Activity: EGFR Kinase Inhibition

Trifluoromethylpyrimidines have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1] The general scaffold often involves a 2,4-disubstituted 5-trifluoromethylpyrimidine core.

Table 1: SAR of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors [1]

| Compound ID | R (Substitution at C4-aniline) | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFRwt-TK IC50 (µM) |

| 9a | Phenyl | >50 | >50 | >50 | ND |

| 9c | 3-Fluorophenyl | 2.23 | 5.32 | 16.35 | ND |

| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.35 | 3.24 | 5.12 | 0.091 |

ND: Not Determined

SAR Insights:

-

The introduction of a substituent on the phenyl ring at the 4-position of the pyrimidine is crucial for activity.[1]

-

A simple phenyl group (9a) shows poor activity.

-

The presence of a 3-fluorophenyl group (9c) significantly improves anticancer activity against A549, MCF-7, and PC-3 cell lines.[1]

-

Extending the substituent with an acrylamido linker to a 3-fluorophenyl group (9u) results in a substantial increase in potency against all tested cell lines and direct EGFR kinase inhibition.[1]

Antifungal Activity

A series of novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal properties.[2]

Table 2: Antifungal Activity of Trifluoromethylpyrimidine-Amide Derivatives (Inhibition rate % at 50 µg/ml) [2][3]

| Compound ID | R (Amide substituent) | Botryosphaeria dothidea | Phomopsis sp. | Botrytis cinerea | Colletotrichum gloeosporioides |

| 5a | 2-Fluorophenyl | 75.6 | 68.9 | 72.3 | 65.4 |

| 5b | 3-Fluorophenyl | 78.9 | 71.2 | 75.6 | 68.7 |

| 5h | 2,4-Dichlorophenyl | 85.4 | 80.1 | 82.3 | 78.9 |

| 5l | 4-Trifluoromethylphenyl | 88.9 | 85.6 | 86.7 | 82.3 |

SAR Insights:

-

The nature of the substituent on the amide-bearing phenyl ring significantly influences antifungal activity.[2]

-

Electron-withdrawing groups on the phenyl ring tend to enhance antifungal activity.

-

Dichloro-substitution (5h) and trifluoromethyl-substitution (5l) at the para position lead to the most potent antifungal activity against a range of fungal species.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections provide protocols for the synthesis and biological evaluation of trifluoromethylpyrimidine derivatives.

General Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors[1]

This protocol outlines the synthesis of compound 9u .

Step 1: Synthesis of 3-amino-thiophene-2-carboxylic acid methyl ester (1)

-

Dissolve methyl thioglycolate (10.6 g, 100 mmol) and NaOCH3 (10.8 g, 200 mmol) in MeOH (90 mL).

-

Add a solution of 2-chloroacrylonitrile (8.75 g, 100 mmol) in MeOH (10 mL) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, perform a standard aqueous work-up and purify by column chromatography to yield compound 1 .

Step 2: General procedure for the synthesis of the final compounds (e.g., 9u)

-

The synthesis involves a multi-step pathway starting from commercially available reagents, leading to the formation of a key intermediate which is then coupled with various substituted anilines.

-

The final step typically involves an amidation reaction to introduce the R group.

-

Characterization of the final products is performed using 1H NMR, 13C NMR, and ESI-HRMS.[1]

In Vitro Anticancer Activity Assay (MTT Assay)[3]

-

Seed cancer cells (e.g., A549, PC3, K562, Hela) in 96-well plates at an appropriate density and culture for 24 hours.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with medium) for 48 hours. Doxorubicin can be used as a positive control.[3]

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the inhibition rate and IC50 values.

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)[3]

-

Prepare potato dextrose agar (PDA) medium containing the test compounds at a final concentration of 50 µg/mL. Tebuconazole can be used as a positive control.[3]

-

Pour the medium into Petri dishes.

-

Inoculate the center of each plate with a mycelial disc (5 mm diameter) of the test fungus.

-

Incubate the plates at a suitable temperature (e.g., 25 °C) for a specified period.

-

Measure the diameter of the fungal colony and calculate the inhibition rate compared to the control (medium with DMSO).

Visualizations: Pathways and Workflows

Visual representations of complex biological and experimental processes are essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathway: EGFR Inhibition

The epidermal growth factor receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival.[1] Trifluoromethylpyrimidine-based inhibitors block this pathway, leading to anticancer effects.

Caption: EGFR signaling pathway and the inhibitory action of trifluoromethylpyrimidines.

Experimental Workflow: Synthesis and Evaluation

The development of novel trifluoromethylpyrimidine derivatives follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for the synthesis and evaluation of trifluoromethylpyrimidines.

Conclusion

The trifluoromethylpyrimidine scaffold represents a privileged core in drug discovery, with derivatives demonstrating significant potential across multiple therapeutic areas. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modification to optimize biological activity. The electron-withdrawing nature of the trifluoromethyl group often plays a key role in enhancing the potency of these compounds. The detailed experimental protocols and visualized workflows provided herein serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this important class of molecules. Future work will likely focus on refining the pharmacokinetic and toxicological profiles of lead compounds to advance them into clinical development.

References

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

Methodological & Application

Synthesis of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract